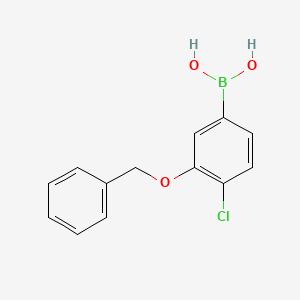

(3-(Benzyloxy)-4-chlorophenyl)boronic acid

Übersicht

Beschreibung

(3-(Benzyloxy)-4-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a benzyloxy group at the 3-position and a chlorine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(benzyloxy)-4-chloroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction: While less common, this compound can undergo oxidation to form the corresponding phenol derivative or reduction to yield the corresponding boronate ester.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., tetrahydrofuran, dimethylformamide).

Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products:

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Sensing Applications: Boronic acids, including this compound, are used in the development of sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these molecules.

Biology and Medicine:

Drug Development: Utilized in the synthesis of biologically active molecules and potential drug candidates.

Protein Manipulation: Employed in the modification and labeling of proteins for various biochemical studies.

Industry:

Wirkmechanismus

The primary mechanism of action for (3-(Benzyloxy)-4-chlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid functional group plays a crucial role in facilitating the transmetalation step, which is essential for the success of the Suzuki-Miyaura coupling reaction .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the benzyloxy and chlorine substituents, making it less sterically hindered and more reactive in certain coupling reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and selectivity in cross-coupling reactions.

4-Chlorophenylboronic Acid: Similar in structure but lacks the benzyloxy group, affecting its solubility and reactivity.

Uniqueness: (3-(Benzyloxy)-4-chlorophenyl)boronic acid is unique due to the presence of both benzyloxy and chlorine substituents, which can influence its electronic properties and steric profile. These features make it particularly useful in specific cross-coupling reactions where selectivity and reactivity are critical .

Biologische Aktivität

(3-(Benzyloxy)-4-chlorophenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a benzene ring, which is further substituted with a benzyloxy group at the 3-position and a chlorine atom at the 4-position. Its molecular formula is C₁₃H₁₂BClO₃, with a molecular weight of approximately 262.50 g/mol. While the compound itself does not have a well-defined biological mechanism of action, it plays a significant role in various chemical processes, particularly in organic synthesis and medicinal chemistry.

This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. In these reactions, this compound acts as a coupling partner with aryl halides, facilitated by palladium catalysts. This process enables the incorporation of the (3-(benzyloxy)-4-chlorophenyl) moiety into various drug candidates, potentially leading to novel therapeutic agents.

1. Potential in Medicinal Chemistry

Although specific biological activities of this compound are not extensively documented, boronic acids in general have demonstrated significant potential in medicinal chemistry. They can interact with biological targets such as enzymes and receptors, modifying the selectivity and pharmacokinetic properties of bioactive molecules. The structural modifications provided by the benzyloxy and chlorophenyl groups may enhance its therapeutic potential .

2. Kinase Inhibitors

Research has shown that compounds containing the (3-(benzyloxy)-4-chlorophenyl) group can serve as potent kinase inhibitors. A study published in the Journal of Medicinal Chemistry highlights the synthesis of such inhibitors, which target specific enzymes involved in various diseases. The ability to inhibit kinase activity suggests potential applications in cancer therapy and other conditions where kinase signaling pathways are dysregulated.

3. Chemical Biology and Biosensing

The unique interactions of this compound with biomolecules have opened avenues for applications in chemical biology and biosensing. Its ability to bind to specific sugars allows researchers to design molecular probes for studying carbohydrate-protein interactions, which are crucial for understanding cellular processes.

Case Studies

- Synthesis of Functional Polymers : A study explored the incorporation of this compound into conjugated polymers, leading to materials with enhanced electrical conductivity and light-emitting properties for applications in organic electronics.

- Inhibition Studies : While specific inhibition data for this compound is limited, related boronic acids have been documented as potent inhibitors of serine proteases, achieving sub-nanomolar affinities through interactions with biological targets . This suggests that this compound may also possess similar inhibitory properties.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other boronic acids:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₂BClO₃ | 262.50 g/mol | Potential kinase inhibitor; used in organic synthesis |

| (3-Butoxy-4-chlorophenyl)boronic acid | C₁₀H₁₄BClO₃ | 232.48 g/mol | Known protease inhibitor; potential therapeutic uses |

Eigenschaften

IUPAC Name |

(4-chloro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFFXVLPGHNNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629647 | |

| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007170-24-2 | |

| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.